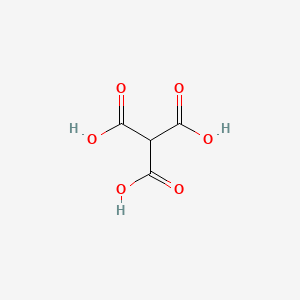

Methanetricarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

101687-15-4 |

|---|---|

Molecular Formula |

C4H4O6 |

Molecular Weight |

148.07 g/mol |

IUPAC Name |

methanetricarboxylic acid |

InChI |

InChI=1S/C4H4O6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8)(H,9,10) |

InChI Key |

RKGQUTNLMXNUME-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Methanetricarboxylic Acid: A History of Discovery Through Its Triumphant Ester

For researchers and professionals in the fields of chemistry and drug development, understanding the history of key organic molecules provides a valuable context for contemporary synthesis and application. Methanetricarboxylic acid, a molecule with a simple yet intriguing structure, presents a unique case study in chemical discovery. Its history is not one of a straightforward isolation, but rather a story told through the successful synthesis and characterization of its more stable ester derivatives, most notably triethyl methanetricarboxylate. The inherent instability of the free acid, which readily undergoes decarboxylation, meant that its existence was confirmed and its chemistry explored primarily through the work on its esters.

The Challenge of an Unstable Acid

This compound, with three carboxylic acid groups attached to a single carbon atom, is prone to losing a molecule of carbon dioxide to form malonic acid. This inherent instability has made the isolation of the free acid a significant challenge, and it is not a commercially available compound. Consequently, the scientific journey into this chemical class began with the synthesis of its more stable ester derivatives.

Early Syntheses of Triethyl Methanetricarboxylate

The late 19th and early 20th centuries saw pioneering work in the synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane. These early methods laid the groundwork for subsequent, more efficient procedures.

Conrad and Guthzeit (1882): One of the earliest reported syntheses was by M. Conrad and M. Guthzeit. Their approach involved the reaction of ethyl chloroformate with sodiomalonic ester. This method established a foundational strategy for the formation of the C-C bond necessary to introduce the third carboxyl group.

Bouveault (1898): L. Bouveault later investigated the reaction of ethyl chloroformate with sodiomalonic ester, likely refining the conditions and understanding of this important transformation.

Lund and Bjerrum (1931): A significant advancement came from the work of H. Lund and J. Bjerrum. Their research contributed to the understanding of the reaction and led to improved synthetic protocols.

These early explorations paved the way for more optimized and reliable synthetic methods, such as the one detailed in Organic Syntheses.

Quantitative Data: Physical Properties of Triethyl Methanetricarboxylate

The physical properties of triethyl methanetricarboxylate have been well-characterized over the years. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₆ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Melting Point | 25-26 °C (lit.) | [2] |

| Boiling Point | 253 °C (lit.) | |

| 130 °C at 10 mmHg | [3] | |

| Density | 1.095 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.424 (lit.) |

Experimental Protocols: The Lund and Voigt Synthesis (1937)

A detailed and reliable method for the preparation of triethyl methanetricarboxylate was submitted to Organic Syntheses by Hakon Lund and Axel Voigt, based on earlier work. This procedure, which utilizes magnesium, provides a high-yield synthesis.

Reaction: CH₂(COOC₂H₅)₂ + C₂H₅OH + Mg → Mg(OC₂H₅)(CH(COOC₂H₅)₂) + H₂ Mg(OC₂H₅)(CH(COOC₂H₅)₂) + ClCOOC₂H₅ → CH(COOC₂H₅)₃ + Mg(OC₂H₅)Cl

Materials:

-

Magnesium turnings: 25 g (1.03 gram atoms)

-

Absolute ethanol (B145695): 105 cc (80 g)

-

Carbon tetrachloride: 1 cc

-

Ethyl malonate: 160 g (151 cc, 1 mole)

-

Ethyl chloroformate: 100 cc (1.05 moles)

-

Dry ether: 400 cc

-

Dilute acetic acid

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol is gently heated to initiate the reaction, evidenced by hydrogen evolution.

-

The remainder of the ethyl malonate-ethanol mixture is added through the condenser at a rate that maintains a vigorous but controlled reaction.

-

After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The mixture is then heated on a steam bath to complete the formation of the magnesium salt.

-

The flask is removed from the steam bath, and a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether is added from a dropping funnel at a rate that maintains vigorous boiling.

-

The reaction is completed by heating on the steam bath for an additional fifteen minutes.

-

The resulting viscous magnesium compound is cautiously decomposed by adding a cooled solution of 75 cc of acetic acid in 300 cc of water.

-

The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.

-

The combined ether solutions are washed with water, dried with sodium sulfate, and the ether is distilled off.

-

The residue is distilled under reduced pressure. The pure tricarbethoxymethane distills at 130°C at 10 mmHg.[3]

Yield: 204–215 g (88–93% of the theoretical amount).[3] Melting Point of Product: 28–29°C.[3]

Logical Progression of Discovery

The discovery and characterization of this compound's chemistry followed a logical progression, dictated by the compound's inherent instability.

Synthetic Pathway of Triethyl Methanetricarboxylate

The synthesis of triethyl methanetricarboxylate from ethyl malonate involves two key steps, as detailed in the Lund and Voigt procedure.

References

Theoretical Scrutiny of Methanetricarboxylic Acid: A Guide to Its Predicted Instability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetricarboxylic acid, a molecule of significant theoretical interest, has remained elusive in its free acid form, primarily due to its predicted inherent instability. While its ester derivatives are well-characterized and stable, the free acid is anticipated to undergo rapid decarboxylation. This technical guide delves into the theoretical underpinnings of this instability, proposing a plausible decomposition pathway and outlining the computational methodologies required to rigorously model its thermodynamic and kinetic stability. In the absence of direct experimental or theoretical data in the literature, this document serves as a comprehensive framework for a prospective computational investigation, providing hypothetical data and detailed protocols to guide future research.

Introduction

This compound, with a central carbon atom bonded to three carboxyl groups, represents a structurally unique polycarboxylic acid. Despite its simple formula, C₄H₄O₆, the synthesis and isolation of the free acid have not been reported, strongly suggesting a high degree of instability.[1] This contrasts with its esters, such as triethyl methanetricarboxylate, which are stable and commercially available. The high density of electronegative carboxyl groups is expected to create significant electronic and steric strain, making the molecule susceptible to decomposition. Understanding the stability of such polyfunctional molecules is crucial in various fields, including medicinal chemistry and materials science, where molecular stability is a key determinant of utility. This guide outlines a theoretical approach to characterizing the stability of this compound, focusing on its likely decomposition pathway: decarboxylation.

Proposed Decomposition Pathway: Decarboxylation

Drawing parallels with the well-documented decarboxylation of β-dicarboxylic acids like malonic acid, this compound is predicted to decompose via the loss of carbon dioxide to yield malonic acid.[2][3][4] The presence of a carboxyl group beta to another facilitates the formation of a cyclic, six-membered transition state, which significantly lowers the activation energy for the reaction.

The proposed mechanism involves an intramolecular proton transfer from one carboxyl group to the carbonyl oxygen of an adjacent carboxyl group, proceeding through a concerted transition state. This process would be followed by the cleavage of a carbon-carbon bond, releasing CO₂ and forming an enol intermediate of malonic acid, which would then tautomerize to the more stable malonic acid. Given the presence of three carboxyl groups, this initial decarboxylation could be followed by a second, albeit at a likely higher temperature, to yield acetic acid.

Theoretical Investigation: A Computational Workflow

A thorough theoretical investigation into the stability of this compound would involve a series of computational chemistry techniques to map out the potential energy surface of the proposed decomposition pathway. Density Functional Theory (DFT) is a well-suited method for such an investigation, offering a good balance between computational cost and accuracy for reaction energies and barrier heights.[5][6][7][8][9]

Experimental Protocols: Computational Methodology

A typical computational workflow for this investigation would include the following steps:

-

Geometry Optimization: The initial 3D structures of the reactant (this compound), the transition state for decarboxylation, and the products (malonic acid and CO₂) would be optimized to find their lowest energy conformations. This is a crucial step to ensure that the subsequent energy calculations are performed on realistic molecular structures.

-

Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures. For the reactant and products, all calculated vibrational frequencies should be real, confirming that they are true energy minima. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-C bond and the transfer of the proton). These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate energy comparisons.

-

Transition State Search: Locating the exact structure of the transition state is a critical part of the study. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) can be employed to find the saddle point on the potential energy surface that connects the reactant and the product.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactant and the product, an IRC calculation would be performed. This calculation traces the reaction path downhill from the transition state to ensure it leads to the intended reactant and product minima.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometries. This can help to refine the calculated activation energy and reaction enthalpy.

Hypothetical Quantitative Data

While direct experimental or computational data for the decomposition of this compound is unavailable, a theoretical study as outlined above would yield quantitative data on the thermodynamics and kinetics of the proposed decarboxylation reaction. The following table presents a hypothetical summary of the kind of data that would be generated.

| Species | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

| This compound | 0.0 | 0.0 |

| Transition State (TS1) | +25.0 | +23.5 |

| Malonic Acid + CO₂ | -15.0 | -16.2 |

Note: These values are hypothetical and intended to illustrate the expected outcomes of a computational study. The activation energy would be the difference in energy between the transition state and the reactant.

Visualizing the Process

Proposed Decomposition Pathway

The following diagram illustrates the proposed concerted mechanism for the decarboxylation of this compound.

Computational Workflow

The logical flow of a theoretical study on the stability of this compound is depicted below.

Conclusion

The inherent instability of this compound presents a fascinating challenge from a theoretical chemistry perspective. Based on established principles of organic chemistry, a facile decarboxylation pathway is the most probable reason for its elusive nature. The computational workflow detailed in this guide provides a robust framework for a comprehensive theoretical investigation into its stability. Such a study would not only quantify the thermodynamic and kinetic parameters of its decomposition but also provide valuable insights into the factors governing the stability of highly functionalized organic molecules. The findings from such research would be of significant interest to the broader chemical and pharmaceutical research communities.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

A Comprehensive Guide to the Computational Conformational Analysis of Methanetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarboxylic acid (C₄H₄O₆) is a molecule of interest due to its three carboxylic acid functional groups attached to a single central carbon atom.[1] The rotational freedom around the C-C bonds allows the molecule to adopt various spatial arrangements, or conformations. These conformers can differ significantly in energy, stability, and reactivity. Intramolecular hydrogen bonds, formed between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of another, are expected to play a significant role in stabilizing certain conformations.[2][3]

A thorough computational analysis is essential for elucidating the conformational preferences of this compound. Such an analysis can provide valuable insights into:

-

The relative stability of different conformers.

-

The geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer.

-

The nature and strength of intramolecular hydrogen bonds.

-

The energy barriers to interconversion between conformers.

This guide provides the theoretical background and practical protocols for conducting such a computational study.

Theoretical Framework and Computational Methodology

The conformational analysis of this compound can be effectively carried out using quantum chemical methods. Density Functional Theory (DFT) is a widely used and reliable method for studying the electronic structure and properties of molecules of this size, offering a good balance between accuracy and computational cost.[4][5][6]

2.1. Level of Theory and Basis Set Selection

A common and effective combination for this type of analysis is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311+G(d,p).[7] The inclusion of diffuse functions (+) is important for accurately describing hydrogen bonds, and polarization functions (d,p) are necessary for capturing the correct molecular geometries. For higher accuracy, coupled-cluster methods like CCSD(T) could be employed for single-point energy calculations on the DFT-optimized geometries.[8]

2.2. Solvation Effects

To simulate a more realistic environment, such as in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[7] This is crucial as the presence of a solvent can significantly alter the relative energies of conformers and the strength of intramolecular hydrogen bonds.

Experimental (Computational) Protocols

This section details the step-by-step computational workflow for the conformational analysis of this compound.

3.1. Initial Structure Generation

-

Build the 3D structure of this compound using a molecule builder/editor.

-

Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

3.2. Potential Energy Surface (PES) Scan

-

Identify the key dihedral angles that define the conformations of the molecule. For this compound, these are the three O=C-C-C dihedral angles.

-

Perform a relaxed PES scan by systematically rotating one or more of these dihedral angles in discrete steps (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.[9][10] This process helps to identify the approximate locations of energy minima (stable conformers) and transition states on the potential energy surface.[11]

3.3. Conformer Optimization and Frequency Analysis

-

Extract the geometries corresponding to the energy minima identified from the PES scan.

-

Perform a full geometry optimization on each of these structures using the chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

3.4. Analysis of Results

-

Determine the relative energies of the conformers by comparing their total electronic energies, including ZPVE corrections.

-

Analyze the geometries of the stable conformers, paying close attention to the dihedral angles and the parameters of any intramolecular hydrogen bonds (e.g., H---O distance and O-H---O angle).

-

Visualize the vibrational modes to further characterize the conformers and any hydrogen bonding interactions.

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |

| MTCA-1 | 0.00 | 0.00 | 0.00 |

| MTCA-2 | Data | Data | Data |

| MTCA-3 | Data | Data | Data |

| ... | Data | Data | Data |

This table presents the calculated relative energies of the stable conformers of this compound. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).

Table 2: Key Geometric Parameters of this compound Conformers

| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Dihedral Angle 3 (°C) | H-Bond Distance (Å) | H-Bond Angle (°) |

| MTCA-1 | Data | Data | Data | Data | Data |

| MTCA-2 | Data | Data | Data | Data | Data |

| MTCA-3 | Data | Data | Data | Data | Data |

| ... | Data | Data | Data | Data | Data |

This table summarizes the defining dihedral angles and the parameters of the most significant intramolecular hydrogen bond for each stable conformer.

Visualization of Workflow

The following diagram illustrates the computational workflow for the conformational analysis of this compound.

Conclusion

This technical guide provides a robust framework for the computational analysis of this compound conformers. By following the detailed protocols, researchers can gain a deep understanding of the conformational landscape of this molecule, which is a prerequisite for predicting its behavior in various chemical and biological systems. The application of these computational methods will pave the way for further studies on the reactivity, intermolecular interactions, and potential applications of this compound and related polycarboxylic acids in drug design and materials science.

References

- 1. This compound | C4H4O6 | CID 274406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scanning potential energy surfaces [cup.uni-muenchen.de]

- 10. Q-Chem 5.0 Userâs Manual : Potential Energy Scans [manual.q-chem.com]

- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

An In-depth Technical Guide to the Synthesis and Isolation of Methanetricarboxylic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isolation, and potential applications of methanetricarboxylic acid and its analogues. This compound, a geminal tricarboxylic acid, and its substituted derivatives are valuable building blocks in organic synthesis and have garnered interest in medicinal chemistry as potential enzyme inhibitors and bioisosteres for phosphate (B84403) groups. However, their synthesis and isolation present unique challenges due to their susceptibility to decarboxylation. This document details robust experimental protocols, presents quantitative data for key synthetic steps, and outlines the underlying chemical principles to enable the successful preparation and purification of these complex molecules.

Synthesis of this compound Analogues

The primary route to this compound and its C-substituted analogues involves a two-stage process: the synthesis of a triethyl ester precursor, followed by its hydrolysis to the free acid.

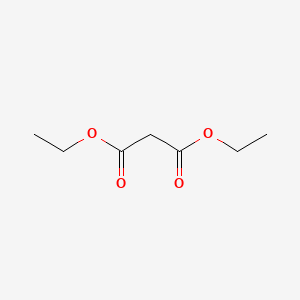

Synthesis of Triethyl Ester Precursors

The synthesis of the triester precursors is typically achieved through a malonic ester synthesis-based approach. For the unsubstituted parent compound, triethyl methanetricarboxylate, the reaction of diethyl malonate with ethyl chloroformate is a well-established method. For C-substituted analogues (i.e., alkyl or aryl methanetricarboxylic acids), the strategy involves the alkylation of either diethyl malonate followed by a second carboxylation step, or the direct alkylation of triethyl methanetricarboxylate.

1.1.1. Synthesis of Triethyl Methanetricarboxylate

A common and effective method for preparing triethyl methanetricarboxylate is the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.[1]

Experimental Protocol: Synthesis of Triethyl Methanetricarboxylate [1]

-

Materials:

-

Magnesium turnings (1.03 gram atoms)

-

Absolute ethanol (B145695)

-

Carbon tetrachloride (catalyst)

-

Diethyl malonate (1 mole)

-

Ethyl chloroformate (1.05 moles)

-

Dry ether

-

Dilute acetic acid

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, magnesium turnings, absolute ethanol, and a small amount of carbon tetrachloride are combined.

-

A portion of the diethyl malonate in absolute ethanol is added, and the mixture is gently heated to initiate the reaction, which is evidenced by hydrogen evolution. The reaction can be vigorous and may require external cooling.

-

The remaining diethyl malonate is added at a rate that maintains a controlled, vigorous reaction.

-

After the addition is complete and the initial reaction subsides, dry ether is added, and the mixture is heated on a steam bath to complete the formation of the magnesium salt.

-

A mixture of ethyl chloroformate and dry ether is then added dropwise to the refluxing solution.

-

The reaction is heated for an additional 15 minutes on the steam bath.

-

The resulting viscous magnesium compound is cooled and cautiously decomposed with dilute acetic acid.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are washed with water, dried over sodium sulfate, and the ether is removed by distillation.

-

The residue is distilled under reduced pressure to yield pure triethyl methanetricarboxylate.

-

-

Quantitative Data: A typical yield for this procedure is 88-93% of the theoretical amount.[1]

1.1.2. Synthesis of Triethyl Alkylmethanetricarboxylates (Analogues)

The introduction of an alkyl or aryl substituent on the central carbon atom can be achieved by the alkylation of triethyl methanetricarboxylate. This reaction is typically carried out in the presence of a base in an organic solvent.[2][3]

Experimental Protocol: Alkylation of Triethyl Methanetricarboxylate [2]

-

Materials:

-

Triethyl methanetricarboxylate

-

Inorganic base (e.g., potassium carbonate)

-

Alkylating agent (e.g., 1,2-dibromoethane)

-

Dimethylformamide (DMF)

-

Co-solvent (e.g., methyl tertiary butyl ether - MTBE)

-

-

Procedure:

-

A mixture of DMF and MTBE is prepared, and the potassium carbonate is added.

-

The stirred mixture is heated (e.g., to 50°C), and the triethyl methanetricarboxylate is added.

-

The alkylating agent (1,2-dibromoethane) is then added, and the mixture is stirred at a controlled temperature (e.g., 60°C) for several hours until the reaction is complete as monitored by gas chromatography.

-

The reaction mixture is cooled, and the inorganic salts are removed by filtration or washing with water.

-

The solvents are removed by distillation to yield the crude product.

-

The product can be further purified by distillation under reduced pressure.

-

-

Quantitative Data: This process can achieve high yields, with reports of up to 97% for the synthesis of triethyl-3-bromopropane-1,1,1-tricarboxylate.[3]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Diethyl malonate | Ethyl chloroformate | Magnesium/Ethanol | Ether | Reflux | ~2-3 | Triethyl methanetricarboxylate | 88-93 | [1] |

| Triethyl methanetricarboxylate | 1,2-dibromoethane | K₂CO₃ | DMF/MTBE | 60 | 6 | Triethyl-3-bromopropane-1,1,1-tricarboxylate | 97 | [2][3] |

Table 1: Summary of Quantitative Data for the Synthesis of Triethyl Ester Precursors

Isolation of this compound Analogues: The Challenge of Hydrolysis

The final step in the synthesis of this compound analogues is the hydrolysis of the corresponding triethyl esters. This step is particularly challenging due to the steric hindrance around the ester groups and the propensity of the resulting β-dicarboxylic acid moiety to undergo decarboxylation upon heating or under harsh acidic or basic conditions.[4][5] Therefore, mild hydrolysis conditions are crucial for the successful isolation of the target tricarboxylic acids.

Mild Hydrolysis Protocols

Standard saponification methods using strong aqueous bases and high temperatures are generally unsuitable for these sterically hindered and thermally labile compounds.[6] Milder, often non-aqueous or low-temperature, approaches are required.

Experimental Protocol: Mild Alkaline Hydrolysis of Hindered Esters [6]

-

Reagents:

-

Hindered triethyl ester

-

Sodium hydroxide (B78521) (0.3 N) in 10% methanol/dichloromethane

-

-

Procedure:

-

The hindered ester is dissolved in dichloromethane.

-

The methanolic sodium hydroxide solution is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated sodium salt of the carboxylic acid is collected.

-

The salt is then carefully acidified with a weak acid (e.g., dilute acetic acid) at low temperature to liberate the free tricarboxylic acid.

-

-

Key Considerations: The use of a non-aqueous solvent system with a limited amount of a protic solvent (methanol) enhances the reactivity of the hydroxide ions while maintaining mild conditions.[6] Low-temperature hydrolysis, for example at 60-80°C, can also be effective, sometimes with the aid of an accelerator like a cationic surfactant.[7][8]

| Substrate Type | Hydrolysis Conditions | Temperature | Key Advantages | Potential Issues | Reference |

| Sterically Hindered Esters | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ | Room Temperature | Mild conditions, high yields (80-96%) | Requires careful monitoring | [6] |

| Polyester Resins | 1.5 M NaOH with cationic surfactant | 60-80°C | Energy-efficient, reduced reaction time | Potential for fabric damage if not controlled | [7][8] |

| Hindered Esters | KOH in 9:1 Methanol/Water | 80°C | Effective for resistant esters | Higher temperature may risk decarboxylation | [9] |

| General Esters | LiOH in THF/Water | Room Temperature | Mild conditions | May require longer reaction times | [9] |

Table 2: Comparison of Mild Hydrolysis Conditions for Esters

Purification and Isolation of Thermally Labile Tricarboxylic Acids

Once the triester is hydrolyzed, the isolation and purification of the free this compound analogue must be conducted with care to avoid degradation.

Purification Strategy:

-

Acid-Base Extraction: A general method for purifying carboxylic acids involves dissolving the crude product in a weak aqueous base (e.g., sodium bicarbonate solution) to form the carboxylate salt.[10] This aqueous solution is then washed with an organic solvent (e.g., ether) to remove any non-acidic impurities. The aqueous layer is then carefully acidified with a dilute, non-strong acid (e.g., acetic acid or citric acid) at low temperature to precipitate the purified carboxylic acid.[10]

-

Low-Temperature Crystallization: Recrystallization is a powerful purification technique. For thermally unstable compounds, this should be performed from a suitable solvent system at low temperatures.[11] It may be necessary to screen various solvents to find one that provides good solubility at slightly elevated temperatures but poor solubility at or below room temperature.

-

Lyophilization: For water-soluble analogues, freeze-drying (lyophilization) can be an effective method to isolate the product from an aqueous solution without heating.

Visualization of Synthetic Workflows

The synthesis of this compound analogues can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the synthesis of triethyl methanetricarboxylate.

Caption: General workflow for the synthesis of this compound analogues.

Applications in Drug Development

This compound analogues are of interest to drug development professionals primarily as bioisosteres and as scaffolds for the development of enzyme inhibitors.

Bioisosteric Replacement

The carboxylic acid functional group is a common pharmacophore, but it can present challenges such as poor membrane permeability and metabolic instability. Methanetricarboxylic acids and their derivatives can act as bioisosteres for phosphate groups, potentially mimicking their tetrahedral geometry and charge distribution while offering different physicochemical properties.

Enzyme Inhibition

The gem-dicarboxylic acid motif is a known structural feature in the design of inhibitors for various enzymes, including proteases and metalloenzymes. The introduction of a third carboxylic acid group in this compound analogues could lead to enhanced binding affinity and specificity for certain enzyme active sites. For example, malonate is a classical competitive inhibitor of succinate (B1194679) dehydrogenase in the tricarboxylic acid (TCA) cycle.[12] Analogues of this compound could be explored as inhibitors for other enzymes in critical metabolic pathways.[13]

Caption: Proposed mechanism of enzyme inhibition by a this compound analogue.

Conclusion

The synthesis and isolation of this compound and its analogues require careful consideration of reaction conditions to overcome the challenges of steric hindrance and thermal lability. The protocols and data presented in this guide provide a solid foundation for researchers to produce these valuable compounds. By employing malonic ester-based synthetic strategies for the triester precursors and utilizing mild, low-temperature hydrolysis and purification techniques, these unique tricarboxylic acids can be accessed for further investigation in materials science and, importantly, as novel scaffolds in drug discovery and development. Their potential as bioisosteres and enzyme inhibitors warrants further exploration in medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. youtube.com [youtube.com]

- 5. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical inhibitors of methanogenesis and putative applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methanetricarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize methanetricarboxylic acid and its derivatives. Detailed methodologies and data interpretation are presented to assist in the structural elucidation and analysis of these compounds, which are valuable building blocks in organic synthesis and pharmaceutical development.

Introduction to this compound Derivatives

This compound, a tricarboxylic acid with the formula CH(COOH)₃, and its ester derivatives, such as triethyl methanetricarboxylate, are important intermediates in organic synthesis. Their trifunctional nature allows for the construction of complex molecular architectures. Accurate structural characterization is paramount for ensuring reaction success and purity of final products. This guide focuses on four primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of atoms within this compound derivatives.

¹H NMR Spectroscopy

In ¹H NMR, the acidic protons of the parent this compound are highly deshielded and appear as a broad singlet far downfield (10-13 ppm), a characteristic signal that disappears upon exchange with D₂O. The lone methine proton (-CH) typically appears as a singlet.

For ester derivatives like triethyl methanetricarboxylate, the spectrum is distinct. The methine proton gives a singlet, while the ethyl groups produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy

In ¹³C NMR, the carbonyl carbons of the carboxylic acid or ester groups are highly deshielded, appearing in the 160-180 ppm region.[1] The central methine carbon is also uniquely identifiable.

Quantitative NMR Data

The following table summarizes typical chemical shifts (δ) for triethyl methanetricarboxylate in deuterated chloroform (B151607) (CDCl₃).[2][3]

| Table 1: NMR Spectroscopic Data for Triethyl Methanetricarboxylate | | :--- | :--- | :--- | | Nucleus | Assignment | Chemical Shift (ppm) | | ¹H | -CH(CO₂Et)₃ | ~4.41 | | | -OCH₂CH₃ | ~4.28 (quartet) | | | -OCH₂CH₃ | ~1.30 (triplet) | | ¹³C | -C =O | ~165 | | | -C H(CO₂Et)₃ | ~50 | | | -OC H₂CH₃ | ~62 | | | -OCH₂C H₃ | ~14 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum is dominated by two very broad and strong absorptions:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ (for the dimer).

For ester derivatives like triethyl methanetricarboxylate, the spectrum changes significantly with the absence of the broad O-H stretch. Key absorptions include:

-

C=O Stretch (Ester): A strong, sharp band typically between 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): Two distinct bands are usually observed in the 1000-1300 cm⁻¹ region.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups.

| Table 2: Key IR Absorption Frequencies | | :--- | :--- | :--- | | Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | | Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) | | | C=O Stretch | 1680-1720 (strong) | | Ester (-COOR) | C=O Stretch | 1735-1750 (strong) | | | C-O Stretch | 1000-1300 (strong) | | Alkane C-H | C-H Stretch | 2850-2960 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound and its derivatives, electrospray ionization (ESI) is a common technique. Due to the polarity of the carboxyl groups, analysis is often enhanced by chemical derivatization, especially for liquid chromatography-mass spectrometry (LC-MS) applications.[4][5][6]

The molecular ion peak (M⁺) for triethyl methanetricarboxylate (C₁₀H₁₆O₆) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~232.23 g/mol ).[7][8] The high-resolution mass spectrum would show an exact mass of approximately 232.0947.[7]

Common fragmentation patterns for esters involve the loss of alkoxy groups (-OR) or cleavage adjacent to the carbonyl group. A McLafferty rearrangement is also possible if the alkyl chain is sufficiently long.[9]

| Table 3: Mass Spectrometry Data | | :--- | :--- | :--- | | Compound | Formula | Molecular Weight ( g/mol ) | | this compound | C₄H₄O₆ | ~148.07[10] | | Triethyl Methanetricarboxylate | C₁₀H₁₆O₆ | ~232.23[11] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple, non-conjugated carboxylic acids and their esters do not contain strong chromophores. They typically exhibit a weak absorption band at a low wavelength (200-215 nm) corresponding to an n→π* transition of the carbonyl group. This analysis is generally of limited utility unless the derivative is conjugated with an aromatic ring or other chromophoric system.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol: NMR Sample Preparation (in CDCl₃)

-

Sample Weighing: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.[12]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS) to the vial.[13]

-

Dissolution: Cap the vial and gently swirl or vortex until the sample is fully dissolved.

-

Filtering and Transfer: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol: IR Sample Preparation (KBr Pellet Method for Solids)

-

Material Preparation: Ensure spectroscopy-grade potassium bromide (KBr) and the sample are completely dry. Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to remove adsorbed moisture.[15]

-

Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder.[16]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[17]

-

Loading the Die: Transfer a small amount of the mixture into the pellet die, ensuring it forms an even layer.

-

Pressing: Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[18] If available, apply a vacuum to the die during pressing to help remove trapped air and moisture.[19]

-

Pellet Release: Carefully release the pressure and disassemble the die to retrieve the thin, transparent KBr pellet.

-

Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol: LC-MS Analysis with Derivatization (using 3-NPH)

Carboxylic acids often exhibit poor ionization efficiency and retention on reversed-phase LC columns. Chemical derivatization can significantly improve their analytical characteristics.[4] This protocol is a general example using 3-Nitrophenylhydrazine (3-NPH).[20]

-

Solution Preparation: Prepare stock solutions of the carboxylic acid sample/standard, 3-NPH, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as pyridine (B92270) in a suitable solvent (e.g., acetonitrile/water).

-

Reaction: In a reaction vial, combine 100 µL of the sample/standard solution, 50 µL of the 3-NPH solution, 50 µL of the EDC solution, and 50 µL of the pyridine solution.[4]

-

Incubation: Vortex the mixture gently and incubate at an optimized temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.[4]

-

Quenching/Dilution: After incubation, cool the reaction mixture to room temperature. The reaction may be quenched if necessary, or the sample can be directly diluted with a suitable solvent for analysis.

-

LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. The derivatized compounds are separated on a suitable column (e.g., C18) and detected using mass spectrometry, often in positive ion mode, which is enhanced by the derivatization tag.[20]

Visualization of Workflows

Diagrams created using the DOT language help visualize the logical flow of spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of a new compound.

Caption: Decision tree for selecting an appropriate IR sample preparation method.

Caption: Workflow for enhancing LC-MS analysis of carboxylic acids via derivatization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]

- 3. Triethyl methanetricarboxylate (6279-86-3) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triethyl methanetricarboxylate [webbook.nist.gov]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. This compound | C4H4O6 | CID 274406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. トリエチル メタントリカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. sites.bu.edu [sites.bu.edu]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 17. shimadzu.com [shimadzu.com]

- 18. pelletpressdiesets.com [pelletpressdiesets.com]

- 19. scienceijsar.com [scienceijsar.com]

- 20. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature and Chemistry of Methanetricarboxylic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthetic methodologies related to methanetricarboxylic acid and its common esters. The information presented is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

IUPAC Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.

This compound:

The correct IUPAC name for the parent acid, which features three carboxyl groups attached to a single carbon atom, is This compound .[1][2] This name is derived by considering methane (B114726) as the parent hydrocarbon and indicating the presence of three carboxylic acid functional groups.

Esters of this compound:

The IUPAC nomenclature for esters follows the principle of naming the alkyl or aryl group from the alcohol first, followed by the name of the carboxylate. The "-oic acid" suffix of the parent acid is replaced with "-oate".[3][4]

Therefore, the common esters of this compound are named as follows:

-

Trimethyl methanetricarboxylate: This is the methyl ester of this compound.[5]

-

Triethyl methanetricarboxylate: This is the ethyl ester of this compound.[1][6]

Older literature and some chemical suppliers may use alternative names such as "tricarbomethoxymethane" for the trimethyl ester and "tricarbethoxymethane" for the triethyl ester.[1][6]

Physicochemical Data

A summary of key quantitative data for this compound and its trimethyl and triethyl esters is presented in the table below for easy comparison.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | This compound | 101687-15-4 | C₄H₄O₆ | 148.07[1] | - | - | - |

| Trimethyl methanetricarboxylate | trimethyl methanetricarboxylate | 1186-73-8[5] | C₇H₁₀O₆[5] | 190.15 | 131-135[5] | 43-45 | ~1.084[5] |

| Triethyl methanetricarboxylate | triethyl methanetricarboxylate | 6279-86-3[6][7][8] | C₁₀H₁₆O₆[6][7][8] | 232.23[8] | 253[7][8] | 25-26[8] | 1.095[7][8] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis of chemical compounds. The following protocols are based on established methods from Organic Syntheses, a highly reputable source for preparative organic chemistry.

Synthesis of Trimethyl Methanetricarboxylate

This procedure describes the preparation of trimethyl methanetricarboxylate from dimethyl malonate and methyl chloroformate using sodium in a xylene solvent.

Reaction Scheme:

Caption: Synthesis of trimethyl methanetricarboxylate.

Procedure:

-

In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g (0.56 gram atom) of sodium.

-

Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to break the sodium into fine globules.

-

Add 69 g (0.57 mole) of dimethyl malonate over a period of five to ten minutes. A brisk evolution of hydrogen will occur, and sodium dimethyl malonate will precipitate as a pasty mass.

-

Cool the mixture while stirring well. When the temperature reaches about 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.

-

Warm the mixture slowly to its boiling point over approximately fifteen to twenty minutes. Maintain boiling and stirring for five hours.

-

Cool the mixture to room temperature and add water to fill the flask about two-thirds full. Stir for five minutes.

-

Separate the xylene layer, wash it with water, and dry it over calcium chloride.

-

Filter the solution and distill under reduced pressure. After removing the solvent, the trimethyl methanetricarboxylate distills at 128–142°C/18 mm.

-

The crude product, which may solidify upon cooling, can be purified by dissolving it in an equal volume of methanol (B129727) and cooling the solution in a freezing mixture to induce crystallization.

-

Filter the crystals with suction. The yield of fine, snow-white crystals melting at 43–45°C is approximately 40–42 g (40–42% of the theoretical amount).

Synthesis of Triethyl Methanetricarboxylate

This protocol details the synthesis of triethyl methanetricarboxylate from diethyl malonate and ethyl chloroformate, utilizing magnesium and a catalytic amount of carbon tetrachloride.

Reaction Scheme:

Caption: Synthesis of triethyl methanetricarboxylate.

Procedure:

-

In a 1-liter round-bottomed flask fitted with an efficient reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g (1 mole) of diethyl malonate and 80 cc of absolute ethanol.

-

Gently heat the mixture until hydrogen evolution begins. The reaction may become vigorous, requiring external cooling.

-

Gradually add the remaining diethyl malonate through the condenser at a rate that maintains a vigorous but controlled reaction.

-

After the initial reaction subsides, cool the flask and add 300 cc of dry ether.

-

Gently heat the mixture on a steam bath to bring the reaction to completion.

-

Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate (1.05 moles) and 100 cc of dry ether from a dropping funnel at a rate that maintains vigorous boiling.

-

After the addition is complete, heat the mixture on a steam bath for an additional fifteen minutes.

-

Cautiously decompose the resulting viscous magnesium compound by adding a cooled mixture of 75 cc of dilute acetic acid in 300 cc of water.

-

Separate the two clear layers that form. Extract the aqueous layer with 100 cc of ether.

-

Combine the ethereal solutions, wash with water, and dry with sodium sulfate.

-

Distill off the ether on a steam bath.

-

Distill the residue under reduced pressure. The pure triethyl methanetricarboxylate distills at 130°C at 10 mm pressure. The yield is 204–215 g (88–93% of the theoretical amount). The product solidifies at 25°C and has a melting point of 28–29°C.

Chemical Structures

The following diagrams illustrate the chemical structures of this compound and its methyl and ethyl esters.

Caption: Structures of this compound and its esters.

References

- 1. benchchem.com [benchchem.com]

- 2. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical Properties of Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of triethyl methanetricarboxylate. The information is curated for professionals in research and development who require precise and reliable data for experimental design, chemical synthesis, and drug development applications. This document presents quantitative data in a clear, tabular format, details a key experimental protocol for its synthesis, and offers a visual representation of the compound's key physical characteristics.

Core Physical and Chemical Data

Triethyl methanetricarboxylate, also known as triethyl 1,1,1-ethanetricarboxylate, is a tri-ester with the molecular formula C10H16O6.[1][2][3] At room temperature, it can exist as a colorless to pale yellow liquid or a low-melting solid.[1][4][5][6] It is characterized by a mild, characteristic odor.[1] This compound is moderately soluble in common organic solvents but is immiscible or only slightly soluble in water.[1][6][7][8]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of triethyl methanetricarboxylate, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 25-29 °C | |

| Boiling Point | 253 °C | at 760 mmHg (lit.) |

| Density | 1.095 g/mL | at 25 °C (lit.) |

| Refractive Index | 1.4235-1.4275 | at 20 °C |

| Flash Point | >110 °C (>230 °F) | closed cup |

| Vapor Pressure | 0.0±0.6 mmHg | at 25 °C (Predicted) |

Experimental Protocols

Synthesis of Triethyl Methanetricarboxylate

This procedure details the preparation of triethyl methanetricarboxylate from ethyl malonate and ethyl chloroformate using magnesium.

Materials:

-

Magnesium turnings (25 g, 1.03 gram atoms)

-

Absolute ethanol (B145695) (105 cc total)

-

Carbon tetrachloride (1 cc)

-

Ethyl malonate (160 g, 1 mole)

-

Dry ether (400 cc total)

-

Ethyl chloroformate (100 cc, 1.05 moles)

-

Dilute acetic acid (75 cc in 300 cc of water)

-

Calcium chloride

-

Sodium sulfate

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 25 g of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol.

-

Gently heat the mixture to initiate the evolution of hydrogen. The reaction may become vigorous, requiring cooling in a water bath.

-

Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.

-

Once the initial reaction subsides, cool the flask and add 300 cc of ether that has been dried with calcium chloride.

-

Gently heat the mixture on a steam bath. The separated crystals will dissolve, and hydrogen evolution will resume for some time. Continue heating to bring the reaction to completion.

-

Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether from a dropping funnel through the condenser at a rate that maintains vigorous boiling.

-

After the addition is complete, heat the reaction mixture on a steam bath for an additional 15 minutes.

-

Cool the flask under a tap and cautiously decompose the viscous magnesium compound with dilute acetic acid. This will form two clear layers.

-

Separate the layers and extract the aqueous layer with 100 cc of ether.

-

Combine the ethereal solutions, wash with water, and dry with sodium sulfate.

-

Distill off the ether on a steam bath.

-

Distill the residue under reduced pressure. The pure triethyl methanetricarboxylate will distill at 130°C at 10 mmHg.

Yield: The expected yield is 204–215 g (88–93% of the theoretical amount). The product solidifies at 25°C and the pure substance has a melting point of 28–29°C.[11]

Visualizing Key Relationships

To better understand the relationships between the fundamental physical properties of triethyl methanetricarboxylate, the following diagram illustrates their logical hierarchy and interdependence.

Caption: Logical relationship of the physical properties of triethyl methanetricarboxylate.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Triethyl methanetricarboxylate [webbook.nist.gov]

- 4. Triethyl methanetricarboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. L08356.14 [thermofisher.com]

- 6. Triethyl methanetricarboxylate (6279-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Triethyl methanetricarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 9. 甲烷三羧酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Triethyl methanetricarboxylate | 6279-86-3 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Solubility of Trimethyl Methanetricarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of trimethyl methanetricarboxylate. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on the theoretical principles governing its solubility, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Introduction to the Solubility of Trimethyl Methanetricarboxylate

Trimethyl methanetricarboxylate, with the chemical formula CH(COOCH₃)₃, is a tri-ester derivative of methanetricarboxylic acid. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reactant, building block, or intermediate.[1] The solubility of a compound is a fundamental physical property that dictates its behavior in solution, affecting reaction kinetics, purification processes, and formulation strategies.

Esters, as a class of organic compounds, exhibit a range of solubilities depending on their molecular structure. While smaller esters have some solubility in water due to their ability to act as hydrogen bond acceptors, their solubility in organic solvents is governed by the principle of "like dissolves like".[2][3][4] Given that trimethyl methanetricarboxylate is a polar molecule containing three ester functional groups, it is expected to be soluble in polar organic solvents. Its solubility in nonpolar solvents is likely to be more limited. For instance, its use in a reaction carried out in a benzene (B151609) solution suggests at least some degree of solubility in this nonpolar solvent.[5]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of trimethyl methanetricarboxylate in a range of organic solvents. Therefore, a data table summarizing these values cannot be provided at this time. The absence of this data highlights the need for experimental determination to support research and development activities involving this compound.

Experimental Protocol for Determining the Solubility of Trimethyl Methanetricarboxylate

The following is a detailed methodology for the experimental determination of the solubility of a solid compound such as trimethyl methanetricarboxylate in an organic solvent at a specific temperature. This protocol is a composite of standard laboratory practices for solubility measurement.[6][7][8]

Objective: To determine the saturation solubility of trimethyl methanetricarboxylate in a given organic solvent at a constant temperature.

Materials and Equipment:

-

Trimethyl methanetricarboxylate (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Spatula and weighing paper

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid trimethyl methanetricarboxylate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for a period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microcrystals. This step should be performed quickly to prevent temperature changes that could affect solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with a known volume of the same organic solvent using volumetric flasks and pipettes. The dilution factor will depend on the expected concentration and the analytical method's linear range.

-

-

Concentration Analysis:

-

Analyze the concentration of trimethyl methanetricarboxylate in the diluted sample using a calibrated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of known concentrations of trimethyl methanetricarboxylate in the same solvent.

-

From the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Validation and Repetition:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of trimethyl methanetricarboxylate.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

A Historical Perspective on the Use of Methanetricarboxylic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetricarboxylic esters, particularly triethyl methanetricarboxylate, have a rich history in organic synthesis, evolving from key intermediates in the formation of heterocyclic compounds to crucial building blocks in the development of modern pharmaceuticals. This technical guide provides a comprehensive overview of the historical and contemporary applications of these versatile reagents. It includes detailed experimental protocols for their synthesis, a comparative analysis of their historical uses, and an in-depth look at their role in the synthesis of targeted therapeutics, including HIV-1 integrase and Hsp90 inhibitors. Signaling pathways and experimental workflows are visualized to provide a clear understanding of their mechanism of action and synthetic utility.

Introduction: The Enduring Utility of a Triester

Methanetricarboxylic acid and its esters, most notably triethyl methanetricarboxylate, are organic compounds that have been instrumental in the advancement of synthetic chemistry.[1] Characterized by a central carbon atom bonded to three carboxylate groups, these molecules possess a unique reactivity that has been exploited for over a century.[1] Initially valued for their utility in constructing complex cyclic structures, their role has expanded significantly with the advent of modern drug discovery.[2] This guide will trace the historical trajectory of methanetricarboxylic esters, from their early applications in classical organic reactions to their current prominence in the synthesis of highly specific and potent therapeutic agents.

Historical Synthesis of Triethyl Methanetricarboxylate

The preparation of triethyl methanetricarboxylate has been a subject of study for many years, with several methods being developed. One of the most reliable and well-documented early methods is the Lund procedure, which utilizes magnesium for the synthesis of the ethyl ester.[3] Other historical approaches have involved the use of sodium in toluene (B28343) or xylene, the action of ethyl chloroformate on sodiomalonic ester, the distillation of ethyl ethoxalylmalonate, and the reaction of ethyl carbonate with malonic ester.[3]

Comparative Data of Historical Synthesis Methods

| Method | Key Reagents | Typical Yield (%) | Notes |

| Lund Procedure (Magnesium) | Diethyl malonate, Magnesium, Ethyl chloroformate | 88-93% | Considered superior for the ethyl ester.[3] |

| Sodium-based Synthesis | Diethyl malonate, Sodium, Ethyl chloroformate | Variable | Preferred for other aliphatic esters.[3] |

| From Sodiomalonic Ester | Sodiomalonic ester, Ethyl chloroformate | Not specified | A foundational method.[3] |

| From Ethyl Ethoxalylmalonate | Ethyl ethoxalylmalonate | Not specified | Involves distillation.[3] |

| From Ethyl Carbonate | Diethyl malonate, Ethyl carbonate | Not specified | An alternative route.[3] |

Detailed Experimental Protocol: The Lund Procedure for Triethyl Methanetricarboxylate[3]

Materials:

-

Magnesium turnings (25 g, 1.03 gram-atoms)

-

Absolute ethanol (B145695) (105 cc)

-

Carbon tetrachloride (1 cc)

-

Diethyl malonate (160 g, 1 mole)

-

Dry ether (400 cc)

-

Ethyl chloroformate (100 cc, 1.05 moles)

-

Dilute acetic acid (75 cc in 300 cc of water)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a diethyl malonate/absolute ethanol mixture (160 g diethyl malonate in 80 cc ethanol) is gently heated to initiate the reaction.

-

The remaining diethyl malonate solution is added through the condenser at a rate that maintains a vigorous but controlled reaction.

-

After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The mixture is then heated on a steam bath to complete the formation of the magnesium salt.

-

The flask is removed from the heat, and a mixture of ethyl chloroformate and 100 cc of dry ether is added at a rate that maintains vigorous boiling.

-

The reaction is heated on a steam bath for an additional 15 minutes.

-

The resulting viscous magnesium compound is cautiously decomposed with dilute acetic acid, with cooling.

-

The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.

-

The combined ethereal solutions are washed with water and dried over sodium sulfate.

-

The ether is distilled off on a steam bath.

-

The residue is distilled under reduced pressure. The pure triethyl methanetricarboxylate distills at 130°C at 10 mm Hg.

Yield: 204–215 g (88–93% of the theoretical amount).

Historical Applications in Organic Synthesis

The utility of methanetricarboxylic esters and their close relatives, the malonic esters, as synthetic intermediates has been recognized since the late 19th and early 20th centuries. Their acidic α-hydrogen and the presence of multiple ester functionalities made them ideal precursors for a variety of transformations, particularly in the synthesis of heterocyclic compounds.

The Gould-Jacobs Reaction: A Gateway to Quinolines

A significant historical application of malonic ester derivatives is the Gould-Jacobs reaction, first reported in 1939.[4] This reaction provides a versatile method for the synthesis of quinolines, a class of heterocyclic compounds with numerous applications, including in antimalarial drugs.[4][5] The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxyquinoline (B1666331) derivative.[5]

Michael Addition Reactions

The Michael reaction, discovered by Arthur Michael in 1887, is a cornerstone of carbon-carbon bond formation.[6][7] It involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7] The enolates derived from malonic and methanetricarboxylic esters are excellent Michael donors due to their stabilized nature. This reaction has been widely used in the synthesis of a vast array of organic molecules.[6]

Synthesis of Barbiturates

While not a direct application of methanetricarboxylic esters, the closely related diethyl malonate has been a key starting material in the synthesis of barbiturates, a class of drugs first marketed in the early 20th century for their sedative and hypnotic properties.[8] The synthesis involves the alkylation of diethyl malonate followed by condensation with urea.[8] This historical context highlights the broader importance of the malonic ester framework in early medicinal chemistry.

Modern Applications in Drug Development

In contemporary drug discovery, triethyl methanetricarboxylate has emerged as a valuable building block for the synthesis of complex and highly specific therapeutic agents.[2] Its trifunctional nature allows for the construction of intricate molecular architectures that are often required for potent and selective biological activity.[2]

Synthesis of HIV-1 Integrase Inhibitors

Triethyl methanetricarboxylate is utilized in the preparation of dihydroquinoline-3-carboxylic acids, which have shown significant promise as inhibitors of HIV-1 integrase.[1] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[9]

Development of Hsp90 Inhibitors

Triethyl methanetricarboxylate is also a key precursor in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[10] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[10]

Conclusion

The journey of methanetricarboxylic esters from foundational reagents in classical organic synthesis to indispensable tools in modern drug discovery underscores their remarkable versatility. Their ability to serve as a scaffold for the construction of complex molecular architectures has ensured their continued relevance in the ever-evolving landscape of chemical science. For researchers, scientists, and drug development professionals, a thorough understanding of the history and diverse applications of these esters provides a powerful foundation for future innovation in both synthetic methodology and the design of novel therapeutics.

References

- 1. CAS 6279-86-3: 1,1,1-Triethyl methanetricarboxylate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. jptcp.com [jptcp.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Triethyl Methanetricarboxylate

This document provides a detailed protocol for the synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane, based on the procedure published in Organic Syntheses. The method described is a robust and high-yielding preparation suitable for researchers in organic chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data for the synthesis of triethyl methanetricarboxylate.

| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles/Gram Atoms | Molar Ratio |

| Magnesium Turnings | Mg | 24.31 | 25 | - | 1.03 | 1.03 |

| Ethyl Malonate | C₇H₁₂O₄ | 160.17 | 160 | 151 | 1.00 | 1.00 |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 105 (total) | - | - |

| Carbon Tetrachloride | CCl₄ | 153.82 | - | 1 | - | (initiator) |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | - | 100 | 1.05 | 1.05 |

| Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 400 | - | (solvent) |

| Dilute Acetic Acid | CH₃COOH | 60.05 | 75 (in 300 mL H₂O) | - | - | (workup) |

| Product | ||||||

| Triethyl Methanetricarboxylate | C₁₀H₁₆O₆ | 232.23 | 204–215 | - | - | 88–93% Yield |

Experimental Protocol

1. Reaction Setup:

-

In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings.[1]

-

Add 25 cc of absolute alcohol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution of 160 g (1 mole) of ethyl malonate and 80 cc of absolute alcohol.[1]

-

Prepare a cold water bath for cooling the flask if the reaction becomes too vigorous.[1]

2. Initiation and Reaction:

-

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen.[1]

-

Once the reaction starts, it may become vigorous. If necessary, use the cold water bath to moderate the reaction rate.

-

After the initial vigorous reaction subsides, gently heat the mixture on a steam bath until the magnesium is nearly consumed.

-

Allow the flask to cool and then add 300 cc of anhydrous ether through the condenser.[1]

-

Gently warm the mixture on the steam bath. The separated crystals will dissolve, and hydrogen evolution will resume for some time without further heating. Continue heating on the steam bath to bring the reaction to completion.[1]

3. Addition of Ethyl Chloroformate:

-

Remove the flask from the steam bath.

-